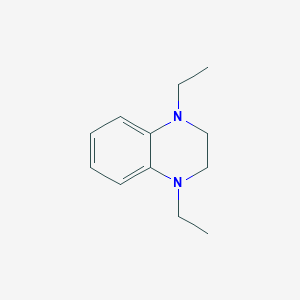

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-diethyl-2,3-dihydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPKQVRVQSOXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C2=CC=CC=C21)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diethyl 1,2,3,4 Tetrahydroquinoxaline and Analogues

Classical Approaches for Quinoxaline (B1680401) Ring System Construction

The traditional synthesis of the tetrahydroquinoxaline core often involves a two-step process: the initial construction of the aromatic quinoxaline ring followed by its reduction.

Condensation Reactions with o-Phenylenediamine (B120857) Derivatives

The most fundamental and widely utilized method for assembling the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (or its derivatives) and a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This reaction, first reported by Korner and Hinsberg in 1884, forms the pyrazine (B50134) ring fused to the benzene (B151609) ring. encyclopedia.pubmdpi.com The synthesis of a precursor to 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline could theoretically start from N,N'-diethyl-o-phenylenediamine, though it is more common to form the quinoxaline first and subsequently alkylate the nitrogen atoms.

The reaction conditions for this condensation have evolved significantly over time. While early procedures often required harsh conditions such as high temperatures and strong acid catalysts in solvents like ethanol (B145695) or acetic acid, numerous modern refinements have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis. nih.govresearchgate.netnih.gov Methodologies now include:

Microwave-assisted synthesis. sapub.org

The use of heterogeneous or recyclable catalysts like polymer-supported sulphanilic acid or alumina-supported heteropolyoxometalates. researchgate.netnih.gov

Green chemistry approaches using catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water or solvent-free reactions with recoverable solvents like hexafluoroisopropanol (HFIP). encyclopedia.pubnih.gov

Iodine-catalyzed oxidative cyclization cascades between 1,2-diamino compounds and α-hydroxy ketones, which generate the 1,2-dicarbonyl species in situ. encyclopedia.pub

These methods provide robust access to a wide array of substituted quinoxalines, which serve as the direct precursors for the subsequent reduction step to form tetrahydroquinoxalines.

Reductive Strategies for Tetrahydroquinoxaline Formation

Once the quinoxaline ring is formed, the next classical step is its reduction to the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668). Several reducing agents and systems have been employed for this transformation.

A highly effective reagent is borane (B79455) in a tetrahydrofuran (B95107) (THF) solution, which can rapidly reduce both mono- and di-substituted quinoxalines to their tetrahydro derivatives in high yields. researchgate.net A notable feature of this method is its stereoselectivity; for 2,3-disubstituted quinoxalines, the reduction exclusively yields the cis-isomer. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent, though its effectiveness can be highly dependent on the reaction conditions. researchgate.netmasterorganicchemistry.com In ethanol, the reduction of quinoxaline is slow, and aryl- or dialkyl-substituted quinoxalines are not reduced efficiently. researchgate.net However, using sodium borohydride in acetic acid can reduce a broader range of quinoxalines, albeit with potentially lower yields and the formation of side products. researchgate.net

One-pot strategies that combine condensation and reduction have also been developed. For instance, a practical, metal-free synthesis involves reacting 2-amino(nitro)anilines with 1,2-dicarbonyl compounds in the presence of diboronic acid (B₂(OH)₄) in water. rsc.org In this system, the reaction proceeds through condensation to the quinoxaline intermediate, which is then reduced in situ, with water serving as the hydrogen donor. rsc.org Another domino approach involves the catalytic hydrogenation of a 2-nitroarylketone, where the nitro group is first reduced to an amine, followed by an intramolecular reductive amination sequence to yield the tetrahydroquinoline core. nih.gov

Modern Catalytic Synthetic Pathways

Modern synthetic chemistry offers more advanced and often more efficient and selective methods, particularly through the use of transition metal catalysis. These pathways allow for direct hydrogenation, transfer hydrogenation, and asymmetric synthesis, providing access to specific stereoisomers.

Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation

The direct reduction of the quinoxaline ring using molecular hydrogen (hydrogenation) or a hydrogen donor molecule (transfer hydrogenation) is powerfully enabled by transition metal catalysts. nih.gov These methods are often more efficient and proceed under milder conditions than classical reductions.

Ruthenium (Ru) Catalysts : Ruthenium complexes are effective for both hydrogenation and transfer hydrogenation. nih.govmdpi.com A simple RuCl₃ precatalyst can be used with borane-ammonia for the transfer hydrogenation of quinoxalines to provide the alicyclic heterocycles in very good yields. organic-chemistry.org

Iridium (Ir) Catalysts : Iridium complexes, such as those derived from [Ir(cod)Cl]₂, are highly efficient for the hydrogenation of quinoxalines. rsc.orgnih.gov Cp*Ir-diamine catalysts have been successfully used for transfer hydrogenation in aqueous media with sodium formate (B1220265) (HCOONa) as the hydrogen source, demonstrating high pH-dependency for optimal results. researchgate.net

Cobalt (Co) Catalysts : Inexpensive and earth-abundant cobalt has emerged as a viable catalyst. A combination of CoBr₂ and a terpyridine ligand catalyzes an effective transfer hydrogenation using ammonia (B1221849) borane (NH₃·BH₃) under ambient conditions. organic-chemistry.org

Metal-Free Transfer Hydrogenation : Beyond metals, organocatalytic systems have also been developed. A combination of a chiral phosphoric acid and an achiral borane can catalyze the asymmetric transfer hydrogenation of 2-substituted quinoxalines using dihydrophenanthridine as a regenerable hydrogen donor under a hydrogen atmosphere. acs.org

Asymmetric Synthesis Approaches for Enantiopure Derivatives

A significant advancement in tetrahydroquinoxaline synthesis is the development of asymmetric catalytic methods to produce enantiomerically pure or enriched compounds. Chiral tetrahydroquinoxalines are crucial structural motifs in many bioactive molecules. nih.govnih.gov

Transition metal-catalyzed asymmetric hydrogenation is a primary strategy. mdpi.com By employing chiral ligands, the catalyst can direct the addition of hydrogen to one face of the quinoxaline substrate, leading to a specific enantiomer.

| Catalyst System | Ligand Type | Substrate Type | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Ir-based | Chiral Phosphine | 2-Aryl-quinoxalines | Up to 93% | Up to 98% ee | rsc.orgnih.gov |

| Ir-based | Chiral Phosphine | 2,3-Disubstituted quinoxalines | Up to 95% | Up to 94% ee, 20:1 dr | rsc.orgnih.gov |

| Rh-based | Chiral Thiourea | 2-Alkyl-quinoxaline hydrochlorides | Up to 98% | Up to 99% ee | nih.gov |

| Mn-based | Chiral Pincer Ligand | Disubstituted quinoxalines | High | Up to >20:1 dr and 99% ee | nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | 2-Substituted quinoxalines | High | ≤98% ee | acs.org |

A remarkable feature of some Ir-catalyzed systems is the ability to selectively synthesize both enantiomers of a chiral tetrahydroquinoxaline simply by changing the reaction solvent (e.g., toluene/dioxane for the (R)-enantiomer and ethanol for the (S)-enantiomer). rsc.orgnih.govrsc.org Furthermore, manganese catalysis has enabled stereodivergent synthesis, allowing for the selective preparation of either cis- or trans-enantioenriched disubstituted tetrahydroquinoxalines, a significant challenge in stereoselective synthesis. nih.gov One-pot processes, such as an intramolecular asymmetric reductive amination (ARA) sequence catalyzed by an Ir/ZhaoPhos system, also provide efficient routes to chiral products. rsc.org

Cross-Coupling Methodologies for Functionalization

Cross-coupling reactions are powerful tools for introducing functional groups onto a pre-existing molecular scaffold, rather than for forming the core ring structure itself. nih.gov For tetrahydroquinoxalines, these methods are primarily used to install substituents on the aromatic ring or, in more advanced applications, to functionalize C-H bonds directly.

A key strategy involves creating a halogenated tetrahydroquinoxaline intermediate, which can then participate in standard palladium-catalyzed cross-coupling reactions such as:

Suzuki-Miyaura coupling to form C-C bonds with boronic acids.

Buchwald-Hartwig amination to form C-N bonds with amines.

More advanced strategies focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials and is therefore more atom-economical. nih.gov Cross-dehydrogenative coupling (CDC) reactions, which form a bond between two C-H positions under oxidative conditions, represent a frontier in this area. researchgate.net While specific examples for this compound are not abundant, methodologies developed for related N-heterocycles, such as quinolines and tetrahydroisoquinolines, demonstrate the potential of these approaches. nih.govresearchgate.netrsc.org For example, palladium-catalyzed intramolecular C-N bond formation following the ring-opening of an aziridine (B145994) provides a stereoselective route to the tetrahydroquinoxaline ring system itself, showcasing the versatility of cross-coupling catalysis in this chemical space. organic-chemistry.org

Novel Reaction Design and Development

The development of new synthetic routes for tetrahydroquinoxalines is driven by the need for efficient and versatile methods to access a wide range of derivatives. Key strategies include innovative cyclization reactions and multi-component assembly processes.

Modern synthetic approaches have moved beyond traditional methods to employ unique precursors in cyclization reactions, enabling access to diverse tetrahydroquinoxaline structures.

One notable strategy involves the metal-free, one-pot tandem cyclization and hydrosilylation of readily available precursors. researchgate.net This method utilizes 1,2-diaminobenzenes and α-ketoesters or glyoxals, which undergo cyclization followed by a reduction step. researchgate.netresearchgate.net For instance, using tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst, this tandem procedure efficiently constructs 1,2,3,4-tetrahydroquinoxalines. The process is step-economical and demonstrates high functional group tolerance. researchgate.net

Another innovative approach is the inverse-electron-demand aza-Diels–Alder reaction. This method uses aza-ortho-quinone methide precursors, generated in situ from o-chloromethyl sulfonamides, which react with bifunctional acyclic olefins like (E)-3-styryl-1H-indole. acs.org This chemoselective annulation proceeds under mild conditions, mediated by an inorganic base, to produce highly functionalized tetrahydroquinoline derivatives containing an indole (B1671886) scaffold with excellent diastereoselectivity. acs.org

Furthermore, chiral phosphoric acid has been utilized as a sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org The process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, providing the desired products in high yields and excellent enantioselectivities. organic-chemistry.org Palladium-catalyzed alkene carboamination reactions also represent a powerful method, transforming aniline (B41778) derivatives bearing pendant alkenes with aryl or alkenyl halides into tetrahydroquinoxalines that feature quaternary carbon stereocenters with high asymmetric induction. nih.gov

Multi-component reactions (MCRs) offer a powerful strategy for rapidly assembling complex molecular scaffolds from simple starting materials in a single operation. These reactions are highly atom-economical and efficient for generating molecular diversity. nih.gov

While many MCRs have been developed for related heterocyclic systems like tetrahydroisoquinolines, the principles are applicable to tetrahydroquinoxaline synthesis. nih.govnih.gov A prime example is the one-pot tandem procedure that combines 1,2-diaminobenzenes, α-ketoesters, and a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net This can be viewed as a multi-component assembly where the initial condensation to form a dihydroquinoxalinone intermediate is followed by in-situ reduction to the final tetrahydroquinoxaline product. researchgate.net This approach avoids the isolation of intermediates and utilizes simple, readily available starting materials. researchgate.netresearchgate.net

These assembly strategies allow for the facile creation of diverse compound libraries by varying the components. For example, using different substituted 1,2-diaminobenzenes or a range of α-ketoesters leads to a variety of substituted tetrahydroquinoxalines. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions, improving yields, and controlling selectivity. nih.gov

Mechanistic studies have provided significant insights into the formation of tetrahydroquinoxalines. In the borane-catalyzed tandem cyclization/hydrosilylation, a proposed mechanism suggests the reaction proceeds through the formation of a 3,4-dihydroquinoxalin-2(1H)-one intermediate. researchgate.net The amount of the hydrosilane reductant, such as polymethylhydrosiloxane (PMHS), is critical; decreasing the amount can allow for the isolation of this intermediate. researchgate.net

For the iridium-catalyzed asymmetric hydrogenation of quinoxalines, comprehensive mechanistic studies involving deuterium-labeling, kinetic analysis, and density functional theory (DFT) calculations have been conducted. nih.gov These studies help to reveal the underlying mechanism of enantioselectivity. nih.gov Similarly, investigations into the deprotonation functionalization of tetrahydroquinolines have revealed that the aggregation state of the newly formed tetrahydroquinoline anion is a separated ion pair, a finding that proved critical to optimizing reaction conditions. nih.gov

In the context of organocatalysis, computational studies on enamine formation have highlighted the importance of catalyst flexibility. nih.gov The catalyst's ability to reorganize its conformation at different stages of the reaction can lower the energy of transition states, revealing alternative, more favorable reaction pathways. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome of tetrahydroquinoxaline synthesis, influencing both the yield and the stereoselectivity.

In the asymmetric hydrogenation of quinoxalines, iridium-based catalysts have proven highly effective. A novel protocol demonstrated that by simply adjusting the reaction solvent, both enantiomers of chiral tetrahydroquinoxaline derivatives could be obtained selectively with the same catalyst. nih.gov Using a toluene/dioxane solvent system favored the formation of the (R)-enantiomer in high yields (up to 93%) and excellent enantioselectivity (up to 98% ee), while switching to ethanol (EtOH) produced the (S)-enantiomer. nih.gov This solvent-controlled enantioselectivity is a significant advancement. The addition of an acid, such as HCl, was found to be essential in dioxane, likely by breaking the aromaticity of the quinoxaline substrate and facilitating the hydrogenation process. rsc.org

The nature of the substrate's substituents also interacts with the catalytic system. For instance, in the Ir-catalyzed hydrogenation, substrates with secondary alkyl substituents showed a dramatic decrease in enantioselectivity in ethanol compared to the toluene/dioxane system. rsc.org This suggests that π-π interactions between the quinoxaline substrate and the catalyst ligand may play an important role in the enantioselective process in the ethanol system. rsc.org

Borane catalysts, such as B(C6F5)3, are effective for tandem cyclization/hydrosilylation reactions. researchgate.net The choice of both the borane catalyst and the hydrosilane is crucial for the reaction's success. An asymmetric variant using a chiral borane catalyst generated in situ afforded a variety of chiral 2-substituted-1,2,3,4-tetrahydroquinoxalines with high enantioselectivities (90% to >99% ee). researchgate.net

The table below summarizes the influence of different catalytic systems and conditions on the synthesis of tetrahydroquinoxaline analogues.

Table 1. Selected Catalytic Systems for Tetrahydroquinoxaline Synthesis

| Catalyst System | Precursors | Product Type | Solvent | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Ir-catalyst/[C2-tune-F-Phos] | 2-Substituted Quinoxalines | (R)-Tetrahydroquinoxalines | Toluene/Dioxane | up to 93% | up to 98% | nih.gov |

| Ir-catalyst/[C2-tune-F-Phos] | 2-Substituted Quinoxalines | (S)-Tetrahydroquinoxalines | EtOH | up to 83% | up to 93% | nih.gov |

| B(C6F5)3 / PMHS | 1,2-Diaminobenzenes, α-Ketoesters | Racemic Tetrahydroquinoxalines | Not specified | Good to Excellent | N/A | researchgate.net |

| Chiral Borane / PhSiH3 | 1,2-Diaminobenzenes, Glyoxals | Chiral 2-Substituted-THQs | Not specified | Good to Excellent | 90% to >99% | researchgate.net |

Table 2. Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroquinoxaline |

| Tetrahydroquinoline |

| Tetrahydroisoquinoline |

| 1,2-diaminobenzene |

| α-ketoester |

| Glyoxal |

| 3,4-dihydroquinoxalin-2(1H)-one |

| Polymethylhydrosiloxane (PMHS) |

| Tris(pentafluorophenyl)borane (B(C6F5)3) |

| o-chloromethyl sulfonamide |

| (E)-3-styryl-1H-indole |

| 2-aminochalcone |

| Hantzsch ester |

| Phenylsilane (PhSiH3) |

| Ethanol (EtOH) |

| Toluene |

| Dioxane |

| Hydrochloric acid (HCl) |

| Palladium |

| Iridium |

Chemical Reactivity and Derivatization Studies of 1,4 Diethyl 1,2,3,4 Tetrahydroquinoxaline

Functional Group Transformations on the Tetrahydroquinoxaline Core

The tetrahydroquinoxaline scaffold can undergo several core transformations, including oxidation, reduction, and substitution, which modify its fundamental structure and properties.

The oxidation of the 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline core is a significant area of study, primarily involving the dehydrogenation of the tetrahydro-pyrazine ring. This transformation results in the formation of the corresponding aromatic quinoxaline (B1680401) structure. The reaction can be achieved using various methods, including chemical oxidants and electrochemical techniques.

Electrochemical methods offer a green and selective alternative for oxidation. rsc.org While direct electrochemical oxidation of this compound is not extensively detailed, related systems like tetrahydroquinolines have been successfully oxidized to 3,4-dihydroquinolones using a mediator such as 2,2,6,6-tetramethylpiperidinooxy (TEMPO) with oxygen as the source. rsc.org This suggests that the methylene (B1212753) groups on the tetrahydroquinoxaline ring are susceptible to oxidation under specific electrochemical conditions. nih.govx-mol.com Quinone-based catalysts have also been employed for the dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, a reaction pathway applicable to tetrahydroquinoxaline derivatives. nih.gov

Table 1: Summary of Oxidation Reactions on Tetrahydroquinoxaline and Related Scaffolds

| Starting Material Class | Reagent/Method | Key Products | Reference |

| 1,2,3,4-Tetrahydroquinoxalines | Peroxyl radicals (Azo initiator) | Quinoxalines, Dimer products | nii.ac.jp |

| Tetrahydroquinolines | Electrochemical oxidation (TEMPO mediated) | 3,4-Dihydroquinolones | rsc.org |

| 1,2,3,4-Tetrahydroquinolines | Ru(phd)₃₂ catalyst, [Co(salophen)] | Quinolines | nih.gov |

| General Unactivated C-H bonds | Electrochemical oxidation (Quinuclidine mediated) | Hydroxylated derivatives | nih.gov |

The this compound core is, by definition, a reduced form of a quinoxaline. Further reduction typically targets the aromatic benzene (B151609) ring, a process that requires significant energy input and is less commonly explored. However, strategic modifications involving reduction are primarily seen in the synthesis of the tetrahydroquinoxaline ring itself from a quinoxaline precursor. For instance, 1,4-diethylquinoxaline can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield this compound.

Domino reactions, which involve multiple bond-forming events in a single operation, have become a powerful strategy in synthesizing complex heterocyclic systems. nih.gov In the context of related quinoline (B57606) systems, the choice of reduction catalyst can be crucial in determining the final product. For example, hydrogenation of a quinoline derivative with a Pd/C catalyst might lead to full aromatization, whereas a Pt/C catalyst can favor the formation of the saturated tetrahydroquinoline ring, demonstrating that reaction conditions can be tuned to yield specific reduced derivatives. nih.gov These principles suggest that controlled reduction or hydrogenation of substituted tetrahydroquinoxalines could potentially lead to derivatives with different stereochemistry or saturation levels in the carbocyclic ring, although specific examples for the title compound are not prominent.

The structural framework of this compound offers multiple sites for substitution reactions. The tertiary nitrogen atoms and the activated aromatic ring are the primary locations for such modifications.

Nitrogen Positions: The nitrogen atoms (N1 and N4) are already substituted with ethyl groups. Further reaction at these sites, such as alkylation, would lead to the formation of quaternary ammonium (B1175870) salts.

Derivatization Strategies for Structural Diversity

Building upon the core structure of this compound, various derivatization strategies are employed to synthesize a wide array of novel compounds with diverse properties.

While the nitrogen atoms in the title compound are already diethyl-substituted, the principles of N-alkylation and N-acylation are fundamental to the synthesis of the broader class of N-substituted tetrahydroquinoxalines. In a general synthetic approach, a parent 1,2,3,4-tetrahydroquinoxaline (B1293668) can be readily alkylated or acylated. sigmaaldrich.com

For related heterocyclic systems like tetrahydroisoquinolines (THIQs), N-acylation is a common step in multi-step syntheses. rsc.org For example, an amine can be converted to an N-acyl derivative using an acyl chloride, which can then undergo cyclization. rsc.org Similarly, N-alkylation can be achieved using alkyl halides under basic conditions. researchgate.net These standard organic chemistry transformations are applicable to the synthesis of various N-substituted tetrahydroquinoxaline analogs, where the nature of the alkyl or acyl group can be widely varied to tune the molecule's properties.

Table 2: General N-Substitution Reactions for Tetrahydro-heterocycles

| Reaction Type | Reagents | Product Type | Reference |

| N-Acylation | Acyl Chloride, Base | N-Acyl derivative | rsc.org |

| N-Alkylation | Alkyl Halide, Base (e.g., DIPEA) | N-Alkyl derivative | researchgate.net |

A powerful strategy for creating complex derivatives involves the formation of hydrazones. This reaction requires a carbonyl functional group (an aldehyde or ketone) on the tetrahydroquinoxaline scaffold. As mentioned, this compound-6-carbaldehyde is a key intermediate that enables this chemistry. nih.gov

Hydrazone formation occurs through the condensation reaction between the aldehyde group and a hydrazine (B178648) derivative, eliminating a molecule of water. nih.govnih.gov This reaction is widely used in bioconjugation and medicinal chemistry to link molecules together. nih.gov The resulting hydrazone bond (-C=N-NH-) can be stable under physiological conditions but may also be designed to be reversible, for example, at different pH levels. nih.gov

The synthesis of quinoxaline-based sulfonohydrazides has been reported, which can then react with various aldehydes and ketones to produce a library of hydrazone derivatives. academicjournals.org This highlights the modularity of this approach. By starting with the aldehyde of this compound, it can be conjugated to a wide range of molecules bearing a hydrazine or hydrazide moiety, leading to the creation of larger, more complex structures with potentially novel applications. nih.govacs.org

Annulation Reactions to Construct Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, represent a powerful strategy for the synthesis of polycyclic compounds. While specific literature on the direct use of this compound as a substrate in annulation reactions is limited, the reactivity of its core structure and related N-alkylated diamines suggests potential pathways for the construction of fused ring systems. Key strategies that could theoretically be employed or are used for analogous systems include the Pictet-Spengler and Bischler-Napieralski reactions, which are fundamental in the synthesis of nitrogen-containing heterocycles.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. nih.govthermofisher.comwikipedia.orgnih.gov For a substrate like this compound, this would conceptually involve a reaction with a dicarbonyl compound to form a new fused ring. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution onto the aromatic ring. wikipedia.org The nucleophilicity of the aromatic ring is a key factor in this reaction's success. wikipedia.org

The Bischler-Napieralski reaction is another cornerstone of heterocyclic synthesis, typically used to prepare 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction requires a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and involves the cyclization of an N-acyl derivative. organic-chemistry.orgnrochemistry.com Adapting this to the this compound framework would likely involve a precursor, such as an acylated N,N'-diethyl-o-phenylenediamine, which could undergo intramolecular cyclization to form a fused system. The reaction's efficiency is often enhanced by electron-donating groups on the aromatic ring. nrochemistry.com

While direct examples are scarce, the synthesis of various fused quinoxaline systems has been reported through other methods, such as the condensation of o-phenylenediamines with dicarbonyl compounds, which underscores the versatility of the quinoxaline core in forming polycyclic structures. mdpi.comorganic-chemistry.org

Table 1: Overview of Relevant Annulation Reactions for Fused Heterocycle Synthesis

| Reaction Name | Key Reactants | Typical Conditions | Product Type | Ref. |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), Protic solvent | Tetrahydroisoquinoline, Tetrahydro-β-carboline | nih.govthermofisher.comwikipedia.orgnih.gov |

| Bischler-Napieralski | β-arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅), Reflux | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Quinoxaline Synthesis | o-phenylenediamine (B120857), α-dicarbonyl compound | Acidic or various catalytic conditions | Quinoxaline | mdpi.comorganic-chemistry.org |

Structure-Reactivity Relationship (SRR) Analyses

The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent parts: the benzene ring, the saturated heterocyclic ring, and the N-ethyl substituents.

Electronic Effects: The two nitrogen atoms in the tetrahydroquinoxaline ring possess lone pairs of electrons, which can be donated into the aromatic system, thereby activating it towards electrophilic substitution. However, the N-ethyl groups also exert an inductive electron-donating effect, which further increases the electron density on the nitrogen atoms and, consequently, on the aromatic ring. This enhanced nucleophilicity can facilitate reactions such as electrophilic aromatic substitution. Conversely, the electron-donating nature of the nitrogens can be diminished if they are protonated or coordinated to a Lewis acid during a reaction. In reactions involving the nitrogen atoms themselves, such as N-alkylation or N-acylation, the electron-donating ethyl groups enhance the nucleophilicity of the nitrogen atoms compared to an unsubstituted tetrahydroquinoxaline.

The interplay of these electronic and steric factors is critical in predicting the chemical behavior of this compound and in designing synthetic routes that utilize this compound as a building block.

Table 2: Predicted Influence of N-Ethyl Groups on Reactivity

| Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Aromatic Ring | Increased electron density (activation) | Potential hindrance at adjacent positions | Enhanced reactivity towards electrophiles, possible regiochemical control |

| Nitrogen Atoms | Increased nucleophilicity | Significant hindrance to reagent approach | Enhanced reactivity towards small electrophiles, potential for slower reactions with bulky reagents |

| Overall Molecule | Increased overall electron richness | Conformational constraints on the heterocyclic ring | A balance of enhanced nucleophilicity and steric shielding dictating reaction outcomes |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the properties of molecules. For quinoxaline (B1680401) derivatives, these studies are crucial for correlating molecular structure with observed chemical behavior, such as reactivity and biological activity. bwise.krtandfonline.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netiiste.org For quinoxaline derivatives, DFT calculations are often performed to optimize the molecular geometry and to determine various quantum chemical parameters. srce.hrresearchgate.net These calculations typically use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to obtain accurate results. srce.hrresearchgate.net

While specific DFT studies detailing the complete electronic structure of 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline were not found in the provided search results, the methodology is extensively applied to related quinoxaline compounds used as corrosion inhibitors. srce.hrimist.ma In these studies, DFT is used to calculate parameters that describe the molecule's reactivity and its ability to interact with metal surfaces. srce.hr The presence of nitrogen atoms and the aromatic ring in the quinoxaline structure are key features that contribute to their high performance as inhibitors. bwise.kr

Table 1: Quantum Chemical Parameters Typically Calculated for Quinoxaline-Based Inhibitors using DFT

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO; indicates molecular stability and reactivity. |

| Dipole Moment (μ) | Measures the polarity of the molecule, which influences adsorption on surfaces. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. |

| Global Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |

These parameters, derived from DFT, help in understanding the interaction mechanism between the inhibitor molecule and a material's surface. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the stability and reactivity of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

For various quinoxaline derivatives studied as corrosion inhibitors or for their optical properties, FMO analysis reveals that the distribution of HOMO and LUMO orbitals is crucial for their function. researchgate.netresearchgate.net The HOMO is often located on the quinoxaline ring system and electron-donating groups, indicating the sites most likely to donate electrons to the vacant d-orbitals of a metal. The LUMO is typically distributed across the molecule, indicating the regions that can accept electrons from the metal. researchgate.net This electron exchange facilitates the formation of a strong bond between the molecule and the surface. researchgate.net

While specific HOMO-LUMO energy values for this compound are not detailed in the available search results, studies on related quinoxaline derivatives show that these values are essential for correlating molecular structure with inhibition efficiency. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the Lewis-like bonding patterns in a molecule, including lone pairs and bond orbitals. wisc.eduq-chem.com It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts of bonds, lone pairs, and antibonds. wikipedia.org This method is particularly useful for analyzing intermolecular interactions, such as hydrogen bonding and charge transfer (donor-acceptor interactions). researchgate.netsouthampton.ac.uk

NBO analysis can quantify the stabilization energy associated with the delocalization of electrons from an occupied donor NBO to an unoccupied acceptor NBO. wikipedia.org In studies of quinoxaline derivatives, NBO analysis is used to understand charge transfer within the molecule and between the molecule and other substances. tandfonline.com For example, the analysis can identify the specific atoms that act as electron donors (like the nitrogen atoms with their lone pairs) and the bonds or antibonds that act as acceptors, which is fundamental to understanding adsorption mechanisms. tandfonline.comresearchgate.net Detailed NBO analysis specific to this compound is not present in the searched literature, but the technique is a standard tool for investigating related compounds. tandfonline.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These techniques are invaluable for understanding dynamic processes like adsorption and for exploring the different shapes (conformations) a molecule can adopt.

The use of this compound and its derivatives as corrosion inhibitors for steel in acidic environments is well-documented. bwise.krsrce.hrnajah.edu Molecular dynamics (MD) simulations are frequently employed to model the adsorption of these inhibitor molecules onto a metal surface, typically an iron crystal plane like Fe(110). imist.marsc.org

These simulations show that the quinoxaline molecules adsorb onto the steel surface, forming a protective film that shields the metal from the corrosive medium. imist.marsc.org The adsorption process is generally explained by the Langmuir adsorption isotherm and involves both physisorption (due to electrostatic interactions) and chemisorption (due to charge sharing or donation from the inhibitor to the metal surface). researchgate.netnajah.edu

The key factors driving the adsorption of quinoxaline derivatives are:

The presence of nitrogen atoms: Their lone pair electrons can be shared with the vacant d-orbitals of iron atoms.

The planar aromatic ring: The π-electrons of the benzene (B151609) part of the scaffold can interact with the metal surface.

MD simulations can calculate the binding energy between the inhibitor and the surface, providing a quantitative measure of the adsorption strength. rsc.org These theoretical results consistently support experimental findings from electrochemical studies. researchgate.netnajah.edu

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For a molecule like this compound, the flexibility of the saturated piperazine-like ring is of key interest.

A crystallographic study of the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), revealed that the six-membered piperazine (B1678402) ring is not planar but adopts a puckered conformation. researchgate.net This is a common feature for such saturated heterocyclic rings. It is highly probable that the tetrahydroquinoxaline core of the 1,4-diethyl derivative adopts a similar puckered, or twisted, conformation. researchgate.net The two ethyl groups attached to the nitrogen atoms can then orient themselves in either axial (pointing up or down from the ring's general plane) or equatorial (pointing out from the side of the ring) positions. Theoretical calculations on similar systems, like 1,2,3,4-tetrahydroisoquinoline, show that conformers with bulky groups in the equatorial position are often more stable due to reduced steric hindrance. researchgate.net A full conformational analysis using computational methods would be required to determine the precise geometry and relative energies of the possible conformers of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach for predicting the physicochemical properties of chemical compounds based on their molecular structures. nih.gov These in silico methods are crucial in the early stages of chemical research and development, allowing for the rapid estimation of properties without the need for extensive experimental work. nih.gov The fundamental principle of QSPR is to establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property.

While specific QSPR models developed exclusively for this compound are not prominently featured in current literature, the established methodologies are broadly applicable. A typical QSPR study involves several key steps:

Molecular Structure Input and Optimization: The 3D structure of the molecule is generated and its geometry is optimized using computational chemistry methods.

Descriptor Calculation: A large number of numerical descriptors are calculated from the optimized structure. These can include constitutional, topological, geometric, and electronic descriptors, often calculated using software like DRAGON. nih.gov

Model Development: Statistical techniques, such as multiple linear regression (MLR), are employed to build a model that links a selection of the most relevant descriptors to the property of interest. nih.govnih.gov For instance, a study on a series of 21 quinoxaline derivatives successfully predicted their melting points by developing a QSPR model. This model utilized seven theoretical descriptors selected from a pool of 875, achieving a high correlation coefficient (R=0.8818).

Model Validation: The predictive power of the developed model is rigorously assessed, often using external sets of compounds not included in the initial training set. researchgate.net

For this compound, a QSPR model could be developed to predict key properties relevant to its potential applications, such as aqueous solubility, boiling point, partition coefficient (log P), and refractive index. nih.govnih.gov

Table 1: Conceptual Framework for a QSPR Model for this compound

| Component | Description | Example |

| Target Property | The physicochemical property to be predicted. | Aqueous Solubility (LogS) |

| Molecular Descriptors | Numerical values derived from the molecular structure that encode chemical information. | Topological Polar Surface Area (TPSA), Molar Refractivity, Number of Rotatable Bonds. |

| Mathematical Model | The equation relating descriptors to the property. | LogS = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ... |

| Statistical Method | The method used to derive the model's coefficients (c₀, c₁, c₂...). | Multiple Linear Regression (MLR) |

By applying this framework, researchers can generate predictive tools to guide the synthesis and investigation of new derivatives of this compound with desired physicochemical characteristics.

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry provides indispensable tools for the interpretation of complex spectroscopic data. Methods like Density Functional Theory (DFT) are widely used to calculate and predict the spectroscopic properties of molecules, offering insights that complement and clarify experimental findings. researchgate.net These theoretical calculations can help assign signals, understand electronic transitions, and elucidate the relationship between a molecule's structure and its spectral output.

For compounds related to this compound, computational studies have been pivotal. Research has demonstrated that introducing a this compound moiety into other molecular scaffolds can result in environment-sensitive fluorogens. nih.gov The optical and photophysical properties of these derivative compounds, such as their absorption and fluorescence spectra, show a marked dependence on solvent polarity and pH. nih.gov For example, certain chromophores incorporating this moiety were found to be highly fluorescent in non-polar and aprotic media, with a significant variation in fluorescence quantum yield (FQY) depending on the solvent. nih.gov This behavior can be rationalized through computational modeling of the molecule's electronic structure and its interaction with the surrounding medium.

Table 2: Experimentally Observed Optical Properties of a GFP-Chromophore Analogue (Compound 2) Containing the this compound Moiety in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (FQY) |

| Toluene | 467 | 509 | 0.84 |

| Dioxane | 468 | 519 | 0.73 |

| Chloroform | 473 | 533 | 0.30 |

| Ethyl Acetate | 466 | 537 | 0.09 |

| Acetonitrile | 464 | 547 | 0.01 |

| Ethanol (B145695) | 466 | 557 | <0.01 |

| Water | 453 | 560 | <0.01 |

| Data sourced from a study on fluorogens derived from GFP chromophores. nih.gov |

A primary application of computational spectroscopy is the validation of experimental data and, by extension, the confirmation of molecular structures. nih.gov Discrepancies or ambiguities in experimental spectra, such as those from Nuclear Magnetic Resonance (NMR), can often be resolved by comparing them to theoretically calculated spectra. The process typically involves optimizing the molecular geometry at a given level of theory and then calculating the relevant spectroscopic parameters, such as NMR chemical shifts.

For tetrahydroquinoline derivatives, which are structurally related to the core of this compound, DFT calculations have been successfully used for the unequivocal assignment of ¹H and ¹³C NMR spectra. researchgate.net The standard approach involves calculating NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Benchmark studies have identified methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C NMR predictions as providing high accuracy when combined with a suitable solvent model. nih.gov

A strong linear correlation between the calculated and experimental chemical shifts serves as powerful evidence for the correct structural assignment. For this compound, this validation would involve comparing the experimental ¹H and ¹³C NMR shifts with those predicted by DFT calculations. Similarly, vibrational frequencies from experimental Infrared (IR) and Raman spectra can be compared with calculated frequencies to validate assignments of vibrational modes. researchgate.net

Table 3: Illustrative Comparison of Experimental and Hypothetical Calculated NMR Data for this compound for Structural Validation

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| ¹H NMR | |||

| Aromatic Protons | 6.5 - 7.0 | (Hypothetical Values) | < 0.2 |

| Methylene (B1212753) (ring) | ~3.3 | (Hypothetical Values) | < 0.15 |

| Methylene (ethyl) | ~3.4 | (Hypothetical Values) | < 0.15 |

| Methyl (ethyl) | ~1.2 | (Hypothetical Values) | < 0.1 |

| ¹³C NMR | |||

| Aromatic Carbons | 115 - 140 | (Hypothetical Values) | < 2.5 |

| Methylene (ring) | ~45 | (Hypothetical Values) | < 2.0 |

| Methylene (ethyl) | ~48 | (Hypothetical Values) | < 2.0 |

| Methyl (ethyl) | ~13 | (Hypothetical Values) | < 1.5 |

| Calculated values are hypothetical, based on typical prediction accuracies reported in benchmark studies. nih.gov |

Exploration of 1,4 Diethyl 1,2,3,4 Tetrahydroquinoxaline As a Versatile Chemical Scaffold

Design and Synthesis of Advanced Heterocyclic Systems

The 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline moiety serves as a foundational structure in the creation of more complex heterocyclic systems. Its electron-donating nature makes it a key component in the development of functional dyes and probes.

Integration into Fluorescent Probes and Dyes

The this compound scaffold has been successfully incorporated into the design of environment-sensitive fluorogens. nih.gov In a recent study, this moiety was introduced into the arylidene part of compounds derived from the Green Fluorescent Protein (GFP) chromophore. nih.gov This modification resulted in rationally designed and synthesized compounds that exhibit significant solvent- and pH-dependence in their fluorescence intensity. nih.gov

The introduction of the this compound moiety leads to a pronounced bathochromic (red) shift of the spectral maxima compared to unsubstituted arylidene imidazolones. nih.gov The synthesized derivatives demonstrated pronounced solvatochromism, where a noticeable bathochromic shift of the absorption spectra was observed in more polar and protonic solutions. nih.gov

The solvent-dependent changes in the fluorescence quantum yield of some of these compounds make them suitable for use as polarity sensors. nih.gov This property has been harnessed for the selective fluorescent labeling of the endoplasmic reticulum in living cells. nih.gov Furthermore, the pH-dependent emission intensity of other fluorogens in this series allows for their use as selective fluorescent labels for lysosomes. nih.gov

Below are tables detailing the optical and photophysical properties of some of the newly synthesized chromophores containing the this compound moiety.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |

|---|---|---|---|---|

| Chromophore 2 | Toluene | 469 | 500 | 65 |

| Chromophore 2 | DCM | 481 | 536 | 2.6 |

| Chromophore 2 | MeCN | 476 | 551 | 0.3 |

| Chromophore 2 | EtOH | 479 | 573 | 0.1 |

| Chromophore 2 | Water (pH 7.4) | 474 | 580 | <0.1 |

| Compound | pH | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |

|---|---|---|---|---|

| Chromophore 2 | 2.0 | 401 | 575 | <0.1 |

| Chromophore 2 | 7.4 | 474 | 580 | <0.1 |

| Chromophore 2 | 10.0 | 474 | 580 | <0.1 |

Development of Scaffolds for Optical Applications (e.g., Nonlinear Optics)

While the this compound scaffold has been effectively used in the development of fluorescent materials, which pertains to linear optics, detailed research into its application in nonlinear optics (NLO) is not extensively available in the current literature. The development of organic molecules for NLO applications often involves creating push-pull systems with strong electron donor and acceptor groups connected by a π-conjugated bridge to facilitate intramolecular charge transfer. Although the tetrahydroquinoxaline core is known to be a good electron donor, specific studies measuring the nonlinear optical properties, such as the first hyperpolarizability, of systems based on this compound are limited.

Role in Intermediates for Complex Organic Synthesis

The tetrahydroquinoxaline scaffold is a significant building block in organic synthesis, serving as a crucial intermediate in the creation of more complex molecules. The synthesis of the tetrahydroquinoxaline core itself can be achieved through various methods, including the reduction of the corresponding aromatic quinoxaline (B1680401). More advanced and efficient synthetic routes are continually being developed to produce substituted tetrahydroquinoxalines. nih.govrsc.org

Domino reactions, which involve multiple bond-forming events in a single operation, have emerged as a powerful strategy for synthesizing complex heterocyclic systems, including tetrahydroquinoxalines. nih.gov These methods are valued for their efficiency and ability to generate diverse molecular structures. nih.gov For instance, chiral tetrahydroquinoxaline derivatives, which are important in medicinal chemistry, have been synthesized in high yields and with excellent enantioselectivities using Ir-catalyzed asymmetric hydrogenation protocols. nih.gov Such methods highlight the importance of the tetrahydroquinoxaline scaffold in accessing stereochemically complex targets. nih.gov

The this compound structure can be considered a precursor or a foundational element in the synthesis of larger, more intricate molecular architectures. The reactivity of the scaffold allows for further functionalization, enabling its incorporation into a wide range of target molecules.

Investigations in Materials Science (e.g., Corrosion Inhibition Mechanisms at Molecular Level)

In the field of materials science, heterocyclic organic compounds are widely investigated for their potential as corrosion inhibitors for various metals and alloys. The mechanism of inhibition often involves the adsorption of the organic molecules onto the metal surface, forming a protective film that mitigates the corrosive process. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in the molecular structure, which can interact with the vacant d-orbitals of the metal atoms.

Mechanistic Biological Activity Studies Non Clinical Focus

Molecular Target Interaction Mechanisms

The interaction of quinoxaline (B1680401) and tetrahydroquinoxaline derivatives with specific molecular targets, such as receptors and enzymes, has been a key area of research to elucidate their mechanisms of action.

Receptor Antagonism Studies (e.g., NMDA Receptor)

While direct studies on 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline are lacking, other quinoxaline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. These receptors are crucial for excitatory neurotransmission in the brain. Certain quinoxaline derivatives have been found to inhibit the glycine (B1666218) binding site associated with the NMDA receptor. nih.gov For instance, a series of 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones have been synthesized and evaluated for their binding affinity to the glycine site of the NMDA receptor. nih.gov These studies demonstrated that specific substitutions on the quinoxaline ring are critical for potent antagonism. nih.gov Although these compounds, featuring dione (B5365651) functional groups, are structurally distinct from the fully saturated and N,N'-diethylated ring of this compound, these findings highlight the potential of the core quinoxaline scaffold to interact with NMDA receptors.

Enzyme Inhibition Mechanisms (e.g., PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and has emerged as a significant target in cancer therapy. nih.govmdpi.com The inhibition of PARP-1 can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.gov

Research has shown that derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline can act as potent PARP-1 inhibitors. nih.govnih.govresearchgate.net These compounds were designed as bio-isosteric scaffolds of the phthalazinone motif found in the established PARP-1 inhibitor, Olaparib. nih.govnih.govresearchgate.net The inhibitory activity of these tetrahydroquinoxaline derivatives is influenced by the nature of the substituents on the quinoxaline ring. nih.gov For example, the addition of a 6-sulfonoquinoxaline scaffold hybridized with a p-methoxyphenyl ring via a thiosemicarbazide (B42300) linker resulted in a compound with an IC₅₀ value of 2.31 nM, which is more potent than Olaparib (IC₅₀ = 4.40 nM). nih.gov

Table 1: PARP-1 Inhibitory Activity of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline Derivatives

| Compound | Description | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 8a | 6-Sulfonoquinoxaline with p-methoxyphenyl thiosemicarbazide | 2.31 | nih.gov |

| 5 | - | 3.05 | nih.govnih.gov |

| Olaparib | Reference PARP-1 Inhibitor | 4.40 | nih.govnih.gov |

| 4 | - | 6.35-8.73 | nih.govnih.gov |

| 10b | - | 6.35-8.73 | nih.govnih.gov |

| 11b | - | 6.35-8.73 | nih.govnih.gov |

| 8b | 6-Sulfonoquinoxaline with unsubstituted phenyl thiosemicarbazide | 11.06 | nih.gov |

Data sourced from studies on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives.

Cellular Pathway Modulation Investigations

The biological effects of tetrahydroquinoxaline derivatives have also been explored at the cellular level, investigating their impact on cell proliferation and their ability to combat microbial agents.

Studies on Antiproliferative Mechanisms in Cell Lines

The antiproliferative activity of tetrahydroquinoxaline derivatives has been a focus of cancer research. Novel tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine (B1669291) binding site inhibitors, which are a type of microtubule targeting agent. nih.gov These compounds have demonstrated the ability to inhibit the growth of cancer cell lines, such as the HT-29 human colon cancer cell line. nih.gov The most active compound from this series, I-7, was found to inhibit tubulin polymerization, disrupt the microtubule network, and arrest the cell cycle at the G2/M phase. nih.gov

Furthermore, certain oxiranyl-quinoxaline derivatives have shown antiproliferative activity against neuroblastoma cell lines, with their stereochemistry playing a significant role in their activity. mdpi.com The antiproliferative effects of the previously mentioned 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-based PARP-1 inhibitors were evaluated against the MDA-MB-436 breast cancer cell line, which has a BRCA1 mutation. nih.gov One of the most potent PARP-1 inhibitors also exhibited significant antiproliferative activity with an IC₅₀ of 2.57 µM, which was more potent than the reference drug Olaparib (IC₅₀ = 8.90 µM). nih.gov

Table 2: Antiproliferative Activity of Tetrahydroquinoxaline Derivatives

| Compound Class | Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Tetrahydroquinoxaline sulfonamides | HT-29 (Colon Cancer) | Tubulin polymerization inhibition, G2/M cell cycle arrest | Compound I-7 showed potent activity. | nih.gov |

| 2,3-Dioxo-tetrahydroquinoxaline PARP-1 inhibitors | MDA-MB-436 (Breast Cancer) | PARP-1 inhibition | Compound 5 was a more potent antiproliferative agent than Olaparib. | nih.gov |

| Oxiranyl-quinoxalines | SK-N-SH, IMR-32 (Neuroblastoma) | Not fully elucidated | Stereochemistry is crucial for activity; trans isomers are more active. | mdpi.com |

These studies were conducted on derivatives of the tetrahydroquinoxaline scaffold, not specifically on this compound.

Mechanistic Exploration of Antimicrobial Actions

The antimicrobial properties of compounds related to the quinoxaline scaffold have been investigated, revealing mechanisms that often involve the generation of reactive oxygen species (ROS) and subsequent cellular damage. For instance, 1,4-naphthoquinone (B94277) analogues, which share a quinone structure that can be conceptually related to oxidized forms of quinoxalines, have been shown to exert their antibacterial effects through the generation of intracellular ROS, leading to apoptosis-like cell death in bacteria. nih.gov

Similarly, the antibacterial mechanism of some anthraquinones, another class of quinone-containing compounds, involves the destruction of the cell wall, inhibition of nucleic acid and protein synthesis, and blockage of energy metabolism. nih.gov While these compounds are not tetrahydroquinoxalines, their mechanisms provide a potential framework for how quinoxaline-related structures might exert antimicrobial effects. The redox properties of the quinoxaline ring system could potentially play a role in mediating such activities.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules.

For the tetrahydroquinoxaline sulfonamide derivatives acting as colchicine binding site inhibitors, SAR studies revealed that the presence of a methoxy (B1213986) group on the tetrahydroquinoxaline ring generally led to better antiproliferative activity compared to unsubstituted compounds. nih.gov The nature, position, and number of substituents on the phenyl group of the sulfonamide moiety also significantly impacted activity. nih.gov For instance, compounds with electron-donating or electron-withdrawing groups at the C4 position of the phenyl ring were more active than those with larger groups. nih.gov

In the case of 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones as NMDA receptor antagonists, SAR studies highlighted the importance of specific substitutions for high affinity. nih.gov For example, the presence of a heterocyclic group capable of accepting a hydrogen bond was found to significantly increase binding affinity. nih.gov

Regarding the PARP-1 inhibitory 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives, the nature of the linker and the substituent on the terminal ring were shown to be critical for potency. nih.gov A thiosemicarbazide linker with a p-methoxyphenyl group conferred higher potency than an unsubstituted phenyl ring. nih.gov

These SAR studies, while not directly on this compound, underscore the principle that the substituents on the tetrahydroquinoxaline core, including those at the N1 and N4 positions, are key determinants of biological activity and mechanism of action. The ethyl groups in this compound would be expected to significantly influence its lipophilicity, steric profile, and electronic properties, and thereby its interaction with biological targets.

Rational Design Principles for Modulating Biological Interactions

The strategic design of this compound as a biologically active agent is rooted in the established medicinal chemistry of the broader quinoxaline and tetrahydroquinoline scaffolds. The principles guiding the modulation of its biological interactions are centered on the specific substitutions at the nitrogen atoms of the dihydropyrazine (B8608421) ring and the potential for further modification of the benzene (B151609) ring. These modifications are intended to fine-tune the compound's electronic, steric, and hydrophobic properties to optimize its engagement with biological targets.

The core tetrahydroquinoxaline structure is a recognized "privileged scaffold" in medicinal chemistry, known to be a key structural element in a variety of pharmacologically active compounds. The design of derivatives often involves the strategic introduction of substituents to modulate activity. For instance, in the broader quinoxaline family, the introduction of electron-withdrawing or electron-donating groups on the benzene ring can significantly alter the molecule's reduction potential and, consequently, its biological activity, such as cytotoxicity. frontiersin.orgnih.gov

A primary principle in the design of this compound involves the N-alkylation of the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) structure. The introduction of ethyl groups at the N-1 and N-4 positions is a deliberate modification aimed at influencing the compound's lipophilicity and its interaction with receptor binding sites. Increased lipophilicity can enhance the ability of a compound to cross cellular membranes and the blood-brain barrier, which is particularly relevant for compounds targeting the central nervous system, such as NMDA receptor antagonists. The size and nature of the N-substituents are critical, as they can sterically influence the binding affinity and selectivity for a specific biological target. nih.gov

Furthermore, the tetrahydroquinoxaline framework can be strategically modified to interact with specific biological targets. For example, derivatives of tetrahydroquinoxaline have been designed as colchicine binding site inhibitors, where the tetrahydroquinoxaline moiety is positioned to form hydrophobic interactions at the interface of α and β tubulin. nih.gov In such cases, the substituents on the nitrogen atoms play a crucial role in orienting the molecule within the binding pocket to maximize these interactions.

The rational design also considers the potential for hydrogen bonding. While the N,N'-diethyl substitution in this compound removes the hydrogen bond donor capacity of the secondary amines present in the parent scaffold, this modification can be desirable to reduce interactions with certain off-target proteins or to fine-tune the binding mode at the intended receptor.

The following data table summarizes the structure-activity relationship (SAR) principles for the broader class of tetrahydroquinoline and quinoxaline derivatives, which inform the rational design of compounds like this compound.

| Compound Class/Modification | Position of Modification | Type of Substituent | Observed Impact on Biological Activity |

| Quinoxaline Derivatives | 6- and 7-positions | Electron-withdrawing groups (e.g., -Cl, -F) | Increased cytotoxic potency, particularly under hypoxic conditions. frontiersin.orgnih.gov |

| Tetrahydroquinoline Derivatives | 4-position | Aryl group | Dramatic increase in antiproliferative effect compared to the unsubstituted parent compound. nih.gov |

| N-Substituted Tetrahydroisoquinolines | N-position | Various substituents | Influences antagonist activity at receptors like the 5-HT1B receptor. nih.gov |

| Tetrahydroquinoxaline Sulfonamides | N-1 position | Tosyl group | Contributes to binding at the colchicine site of tubulin through hydrophobic interactions. nih.gov |

| Quinoxaline Derivatives | 3-position | Aliphatic linker (e.g., -CH2-) | Essential for certain anticancer activities, while an N-linker can decrease activity. mdpi.com |

| Quinoxaline Derivatives | 2-position | o,o-dimethoxyphenyl group | Increases anticancer activity. mdpi.com |

Advanced Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex heterocyclic scaffolds like 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and waste reduction. Future research is focused on moving beyond traditional multi-step synthetic routes towards more elegant and environmentally benign methodologies.

A significant area of development is the application of domino reactions , also known as tandem or cascade reactions. nih.govmdpi.com These processes allow for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates, which offers advantages such as excellent atom economy, high selectivity, and reduced waste. nih.govmdpi.com The Povarov reaction, a type of imino Diels-Alder reaction, has been successfully used in domino sequences to create polysubstituted tetrahydroquinolines, a structurally related class of compounds. beilstein-journals.org One-pot procedures, which combine multiple reaction steps into a single vessel, represent another key strategy. nih.gov For instance, the enantioselective synthesis of N-substituted tetrahydroquinoxalines has been achieved in one pot through a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. nih.gov

Future efforts will likely focus on developing catalytic systems that are both efficient and sustainable. This includes the use of metal-free transfer hydrogenation protocols, which utilize environmentally benign hydrogen sources like HBpin. organic-chemistry.org Furthermore, electrochemical methods are emerging as a green and selective alternative for transformations involving the tetrahydroquinoxaline core, such as oxidation. The use of water as a reaction medium, which minimizes the need for volatile organic solvents, has also been explored for quinoxaline (B1680401) synthesis and represents a promising green approach. chim.it

| Approach | Description | Green Chemistry Advantages | Potential Application for this compound |

|---|---|---|---|

| Traditional Synthesis | Multi-step processes often involving protection/deprotection steps and harsh reagents. | Low | Classical route involving reduction of a pre-formed, N,N'-diethyl-substituted quinoxaline. |

| Domino (Cascade) Reactions | Multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov | High atom economy, reduced waste and purification steps. mdpi.com | A three-component reaction of N,N'-diethyl-o-phenylenediamine, a 1,2-dicarbonyl equivalent, and a reducing agent. |

| One-Pot Synthesis | Sequential reactions are carried out in a single reaction vessel. nih.gov | Improved efficiency, reduced solvent use and waste. ias.ac.in | Step-economic synthesis from readily available starting materials, potentially involving in situ generation of intermediates. nih.gov |

| Metal-Free Catalysis | Utilizes organocatalysts or metal-free reagents for key transformations like transfer hydrogenation. organic-chemistry.org | Avoids toxic and expensive heavy metal catalysts, reduces contamination in the final product. organic-chemistry.org | Reduction of a quinoxalinium salt precursor using a metal-free hydrogen source. |

| Electrochemical Synthesis | Uses electrical current to drive chemical reactions, such as oxidation or reduction. | High selectivity, mild conditions, avoids stoichiometric chemical oxidants/reductants. researchgate.net | Electrochemical reduction of an N,N'-diethyl quinoxalinium precursor. |

Application of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new molecules based on the this compound scaffold. londondaily.news These computational tools can analyze vast datasets to predict molecular properties, identify promising drug candidates, and accelerate the development of functional materials, significantly reducing the time and cost associated with traditional trial-and-error experimentation. londondaily.news

One of the most established applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For quinoxaline derivatives, 2D and 3D-QSAR models have been successfully developed to predict biological activities, such as anti-tubercular and anticancer effects. nih.govnih.gov These models use machine learning algorithms to correlate molecular descriptors (e.g., topological, electrostatic) with biological activity, providing insights that can guide the rational design of more potent compounds. nih.gov

| AI/ML Application | Objective | Methodology | Potential Impact |

|---|---|---|---|

| QSAR Modeling | Predict biological activity of new derivatives. nih.gov | Train models (e.g., PLS, Random Forest, Neural Networks) on experimental data of known quinoxaline analogues. nih.govresearchgate.net | Accelerated discovery of lead compounds for specific therapeutic targets. |

| Property Prediction for Materials | Predict photophysical or electronic properties (e.g., fluorescence, conductivity). nih.gov | Develop models linking molecular structure to material properties using algorithms like Support Vector Machines or Gradient Boosting. researchgate.net | Rapid identification of candidates for functional materials like dyes, sensors, or organic electronics. |

| De Novo Drug Design | Generate novel molecular structures with desired therapeutic profiles. mdpi.com | Utilize generative models (e.g., GANs, VAEs) trained on the chemical space of known active compounds. | Exploration of novel chemical space and discovery of unconventional molecular scaffolds. |

| Retrosynthesis Planning | Predict efficient synthetic routes for novel target derivatives. nih.gov | Train deep learning models on vast databases of known chemical reactions. | Reduced time and resources spent on synthesis development; increased accessibility of complex molecules. |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Build predictive models from large datasets of experimental ADMET data. nih.gov | Early-stage filtering of candidates with poor pharmacokinetic or safety profiles, reducing late-stage failures. |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the this compound scaffold, such as its oxidation to the aromatic quinoxaline, is understood, significant opportunities exist to explore more novel and complex reactivity patterns. Such investigations could unlock new synthetic pathways for creating diverse and functionalized derivatives.

One promising frontier is photocatalysis . The use of visible light to mediate chemical reactions offers mild and selective conditions for synthesis. nih.gov For related tetrahydroquinoline structures, visible-light photocatalysis has been employed for cyclization reactions, demonstrating its potential for forming the core heterocyclic system under gentle conditions. researchgate.net Future work could explore the functionalization of the this compound scaffold itself, for instance, through photocatalytic C-H activation, to install new substituents at positions that are difficult to access through traditional methods.

Another key area is asymmetric catalysis . The development of methods to control the stereochemistry of tetrahydroquinoxaline derivatives is crucial, as chirality often governs biological activity. Highly enantioselective protocols for the synthesis of related chiral tetrahydroquinoxalines have been developed using iridium-catalyzed asymmetric hydrogenation. nih.govrsc.org Applying similar strategies to precursors of this compound could provide access to enantiomerically pure forms, enabling a deeper understanding of its interactions with biological systems. Furthermore, exploring the scaffold's utility as a chiral ligand or catalyst in other asymmetric transformations is an intriguing, yet unexplored, possibility.

Integration into Emerging Functional Materials and Chemical Biology Tools

The unique electronic properties of the this compound moiety, particularly its strong electron-donating nature, make it an exceptional building block for functional materials and chemical biology probes. Research in this area has already yielded significant breakthroughs, highlighting the vast potential for future discoveries.

A prime example is its incorporation into environment-sensitive fluorogens . Scientists have successfully introduced the 1,4-diethyl-1,2,3,4-tetrahydroquinoxalinyl group into compounds derived from the Green Fluorescent Protein (GFP) chromophore. nih.gov The resulting molecules exhibit remarkable fluorogenic properties, meaning they are non-fluorescent in aqueous solution but become highly fluorescent in specific environments, such as when bound to cellular organelles. nih.gov This property has been harnessed to create selective fluorescent labels for the endoplasmic reticulum and lysosomes in living cells, demonstrating the scaffold's utility in advanced bioimaging. nih.gov The fluorescence quantum yield of these probes is highly dependent on solvent polarity and pH. nih.gov

| Solvent | Polarity (ET(30)) | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene | 33.9 | 434 | 460 | 0.94 |

| Dioxane | 36.0 | 444 | 487 | 0.87 |

| Chloroform | 39.1 | 450 | 507 | 0.43 |

| Ethyl Acetate | 38.1 | 442 | 510 | 0.10 |

| Acetonitrile | 45.6 | 445 | 536 | 0.01 |

| Ethanol (B145695) | 51.9 | 450 | 550 | <0.001 |

| Water (pH 7.4) | 63.1 | 448 | 555 | <0.001 |

Beyond bioimaging, the scaffold is a valuable component for novel dyes . Its electron-releasing character can be paired with electron-accepting groups to create donor-acceptor chromophores with tailored optical properties for applications in textiles, organic electronics, and sensors. The ability to readily modify the core structure allows for fine-tuning of its electronic and steric properties, making it a highly attractive framework for designing functional materials.

Unexplored Derivatization and Scaffold Hybridization Strategies

The tetrahydroquinoxaline core is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can bind to multiple biological targets through varied modifications. For this compound, this presents a significant opportunity for future research focused on novel derivatization and the creation of hybrid molecules.

Derivatization involves the strategic introduction of new functional groups onto the core scaffold to modulate its biological or material properties. Structure-activity relationship (SAR) studies on related quinoxaline derivatives have shown how substitutions can dramatically influence activity, for instance, in developing potent histone deacetylase (HDAC) inhibitors. nih.gov Similar systematic exploration of the this compound core—by adding substituents to the benzene (B151609) ring or modifying the N-ethyl groups—could lead to the discovery of new compounds with tailored functions, from improved anticancer agents to more efficient fluorophores. nih.govresearchgate.net

Scaffold hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, better selectivity, or even a dual mode of action. mdpi.com The this compound scaffold could be hybridized with other known biologically active motifs. For example, combining it with an oxadiazole core, which is known to feature in many anticancer agents, could yield novel hybrid compounds with enhanced antitumor activity. mdpi.com Similarly, hybridization with scaffolds known to target specific enzymes or receptors could open up entirely new therapeutic possibilities. nih.gov The exploration of such strategies remains a largely untapped but highly promising field for future research.

常见问题

Q. What are the established synthetic routes for 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?